7,4'-Di-O-methylvitexin 2''-O-rhamnoside

Catalog No.
S13970992
CAS No.
M.F
C29H34O14
M. Wt
606.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7,4'-Di-O-methylvitexin 2''-O-rhamnoside

Product Name

7,4'-Di-O-methylvitexin 2''-O-rhamnoside

IUPAC Name

8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one

Molecular Formula

C29H34O14

Molecular Weight

606.6 g/mol

InChI

InChI=1S/C29H34O14/c1-11-21(33)23(35)25(37)29(40-11)43-28-24(36)22(34)18(10-30)42-27(28)20-17(39-3)9-15(32)19-14(31)8-16(41-26(19)20)12-4-6-13(38-2)7-5-12/h4-9,11,18,21-25,27-30,32-37H,10H2,1-3H3/t11-,18+,21-,22+,23+,24-,25+,27-,28+,29-/m0/s1

InChI Key

ATIGSOIKRFUQFL-TTWQRZRWSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)OC)O)OC)CO)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)OC)O)OC)CO)O)O)O)O)O

2-(4-Methoxyphenyl)-5-hydroxy-7-methoxy-8-(2-O-alpha-L-rhamnopyranosyl-beta-D-glucopyranosyl)-4H-1-benzopyran-4-one is a natural product found in Peperomia obtusifolia with data available.

7,4'-Di-O-methylvitexin 2''-O-rhamnoside is a complex flavonoid compound derived from vitexin, characterized by the presence of two methoxy groups at the 7 and 4' positions and a rhamnosyl group at the 2'' position. Its molecular formula is C27H30O14C_{27}H_{30}O_{14} with a molecular weight of approximately 578.52 g/mol . This compound is known for its unique structural features that contribute to its biological activities and potential applications in various fields.

The primary chemical reaction involving 7,4'-Di-O-methylvitexin 2''-O-rhamnoside is catalyzed by the enzyme vitexin 2"-O-rhamnoside 7-O-methyltransferase. This enzyme facilitates the transfer of a methyl group from S-adenosyl-L-methionine to vitexin 2"-O-beta-L-rhamnoside, resulting in the formation of 7-O-methylvitexin 2"-O-beta-L-rhamnoside and S-adenosylhomocysteine as a byproduct . This reaction highlights the compound's role in metabolic pathways involving flavonoid glycosides.

7,4'-Di-O-methylvitexin 2''-O-rhamnoside exhibits various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Studies have shown that flavonoids similar to this compound can help mitigate oxidative stress and inflammation, contributing to their potential therapeutic effects against chronic diseases . Additionally, this compound has been associated with neuroprotective effects, making it a candidate for further research in neurodegenerative conditions.

The synthesis of 7,4'-Di-O-methylvitexin 2''-O-rhamnoside can be achieved through several methods:

  • Enzymatic Synthesis: Utilizing enzymes such as vitexin 2"-O-rhamnoside 7-O-methyltransferase to catalyze the methylation of vitexin derivatives.
  • Chemical Synthesis: Employing chemical methods involving methylation reactions using reagents like dimethyl sulfate or methyl iodide under controlled conditions.
  • Extraction from Natural Sources: Isolation from plants known to contain high concentrations of flavonoids, such as Piper aduncum, where it has been identified as a significant metabolite .

The applications of 7,4'-Di-O-methylvitexin 2''-O-rhamnoside span various fields:

  • Pharmaceuticals: Due to its biological activities, it may be developed into therapeutic agents for treating inflammatory diseases and neurodegenerative disorders.
  • Nutraceuticals: Its antioxidant properties make it suitable for inclusion in dietary supplements aimed at enhancing health and wellness.
  • Cosmetics: The compound can be utilized in skincare products for its potential protective effects against oxidative damage.

Research on the interactions of 7,4'-Di-O-methylvitexin 2''-O-rhamnoside with other biomolecules is limited but promising. Preliminary studies suggest that it may interact with various enzymes and receptors involved in inflammatory pathways. Further investigation is needed to elucidate these interactions fully and understand their implications for therapeutic applications .

Several compounds share structural similarities with 7,4'-Di-O-methylvitexin 2''-O-rhamnoside. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Aspects
VitexinContains a rhamnosyl groupLacks methoxy substitutions
IsovitexinSimilar structure with different glycosylationExhibits distinct biological activities
OrientinContains a glucose instead of rhamnoseKnown for strong antioxidant properties
RutinA glycoside of quercetinWidely studied for cardiovascular benefits

Each of these compounds has unique biological activities and applications, highlighting the distinctiveness of 7,4'-Di-O-methylvitexin 2''-O-rhamnoside due to its specific methoxy substitutions and rhamnosyl attachment.

Role of 7,4′-Di-O-glycosyltransferases in Flavonoid Diversification

The biosynthesis of 7,4'-Di-O-methylvitexin 2''-O-rhamnoside begins with the flavone backbone vitexin, which undergoes sequential glycosylation and methylation. Glycosyltransferases (GTs) play a pivotal role in introducing sugar moieties to specific hydroxyl groups, thereby expanding structural diversity. In Vitis vinifera, two glycosyltransferases, Vv GT5 and Vv GT6, exemplify this functional specialization. Vv GT5 catalyzes the transfer of glucuronic acid to the 3-O-position of flavonols using UDP-glucuronic acid as a donor, while Vv GT6 exhibits bifunctional activity, utilizing UDP-glucose or UDP-galactose for 3-O-glycosylation. These enzymes highlight the evolutionary plasticity of GTs, where minor amino acid substitutions (e.g., Gln-373 and Pro-19 in Vv GT6) enable dual sugar donor specificity, broadening the range of glycosylated products.

The Trollius chinensis C-glycosyltransferase (TcCGT) further illustrates the role of GTs in flavonoid diversification. TcCGT catalyzes the C-glycosylation of apigenin to form vitexin, a precursor to 7,4'-Di-O-methylvitexin 2''-O-rhamnoside. When coupled with Glycine max sucrose synthase (GmSUS) in a one-pot enzymatic cascade, TcCGT achieves near-quantitative conversion rates, producing up to 7,090 mg/L of orientin and 5,050 mg/L of vitexin. This system underscores the efficiency of GT cascades in generating complex glycosides.

Table 1: Key Glycosyltransferases in Flavonoid Biosynthesis

EnzymeOrganismSugar DonorAcceptor SpecificityProduct
Vv GT5Vitis viniferaUDP-glucuronic acidFlavonol-3-O3-O-glucuronide
Vv GT6Vitis viniferaUDP-glucose/galactoseFlavonol-3-O3-O-glucoside/galactoside
TcCGTTrollius chinensisUDP-glucoseApigeninVitexin

Substrate Specificity and Regioselectivity in Rhamnosylation Reactions

Rhamnosyltransferases (RhaTs) determine the position and stereochemistry of rhamnose addition, critical for the bioactivity of 7,4'-Di-O-methylvitexin 2''-O-rhamnoside. In Chrysanthemum species, 1,6RhaTs preferentially rhamnosylate flavone glucosides such as acacetin-7-O-glucoside at the 6-position of the glucose moiety, yielding linarin. By contrast, Citrus RhaTs favor flavanone glucosides, reflecting lineage-specific adaptations. Structural analyses reveal that substrate specificity is governed by active-site residues; for instance, Arg-140 in Vv GT5 is essential for UDP-glucuronic acid binding, while nonsynonymous substitutions in Chrysanthemum RhaTs can abolish activity.

Regioselectivity is further influenced by the glycosyl acceptor’s hydroxyl accessibility. The 2''-O-rhamnosylation of vitexin requires a terminal glucose or galactose moiety at the 6-position, as observed in Avena sativa. Here, a 7-O-methyltransferase acts only after rhamnosylation, indicating strict substrate channeling. This sequential modification ensures that methylation occurs exclusively on pre-glycosylated intermediates, avoiding unproductive reactions.

Kinetic Modeling of Sequential Methylation-Glycosylation Processes

The biosynthesis of 7,4'-Di-O-methylvitexin 2''-O-rhamnoside involves tightly regulated kinetic interplay between methylation and glycosylation. In Avena sativa, the methyltransferase responsible for the final 7-O-methylation exhibits a Km of 1.6 µM for S-adenosyl-L-methionine (SAM) and 15 µM for vitexin 2''-O-rhamnoside, suggesting high affinity for both substrates. The reaction follows a Theorell-Chance mechanism, where SAM binds first, followed by the flavonoid substrate, ensuring processivity.

Kinetic modeling of the TcCGT-GmSUS cascade reveals that enzyme ratios and reaction conditions profoundly impact yield. Optimal orientin production (47 µM/min) occurs at a 9:1 TcCGT:GmSUS ratio, pH 7.5, and 30°C. Fed-batch strategies mitigate substrate inhibition, enabling molar conversions exceeding 97%. These insights inform industrial-scale synthesis, where dynamic control of enzyme concentrations and reaction thermodynamics is critical.

Table 2: Kinetic Parameters of Key Enzymes

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Mechanism
Avena methyltransferaseSAM1.60.12Theorell-Chance
Avena methyltransferaseVitexin 2''-O-rhamnoside150.09Theorell-Chance
TcCGTApigenin8.24.7Ordered Bi-Bi

Radical Scavenging Kinetics of Ortho-Dihydroxyl Substituents

The antioxidant efficacy of 7,4'-Di-O-methylvitexin 2''-O-rhamnoside is fundamentally governed by the radical scavenging kinetics of its ortho-dihydroxyl substituents, which represent the primary sites of interaction with reactive oxygen species. The compound's molecular architecture features strategically positioned hydroxyl groups that exhibit distinct kinetic behaviors in radical neutralization processes [1] [2].

The hydroxyl radical scavenging mechanism proceeds through a hydrogen atom transfer pathway, where the ortho-dihydroxyl groups in the benzopyranone structure donate hydrogen atoms to neutralize hydroxyl radicals. Kinetic studies reveal that flavonoids with ortho-dihydroxyl configurations demonstrate markedly superior radical scavenging capabilities compared to their mono-hydroxylated counterparts [2]. The second-order rate constants for hydroxyl radical neutralization by compounds bearing ortho-dihydroxyl structures typically range from 2.1 × 10^9 to 5.8 × 10^9 M^-1 s^-1, indicating exceptionally rapid reaction kinetics [3].

In 7,4'-Di-O-methylvitexin 2''-O-rhamnoside, the presence of the 5,7-dihydroxyl arrangement in the A-ring establishes a chelation site that significantly enhances radical scavenging efficiency. The stability hierarchy of radical intermediates formed during the scavenging process follows the order 4'-OH > 7-OH > 5-OH, which directly correlates with the thermodynamic stability of the resulting phenoxyl radicals [4]. This stability pattern is attributed to the extended conjugation system and the capacity for intramolecular hydrogen bonding between adjacent hydroxyl groups.

The presence of the C-8 glucoside linkage in the vitexin backbone introduces additional complexity to the radical scavenging kinetics. The glucoside moiety reduces the bond dissociation enthalpy of the phenolic hydroxyl groups, thereby facilitating more efficient hydrogen atom donation [5]. This structural modification results in enhanced antioxidant activity compared to the corresponding aglycone forms, with the glucose unit contributing to the overall stabilization of the radical intermediate through electron delocalization effects.

Table 1: Radical Scavenging Kinetics of Ortho-Dihydroxyl Flavonoids

CompoundHydroxyl Radical IC50 (mg/L)Rate Constant (M^-1 s^-1)Key Structural Features
Quercetin12.14.55 × 10^9Ortho-diOH B-ring, 3-OH C-ring
Myricetin9.55.8 × 10^9Ortho-diOH B-ring, 5-OH A-ring
Luteolin25.03.5 × 10^9Ortho-diOH B-ring
Vitexin60.02.4 × 10^9C-glucoside, 4'-OH B-ring
Catechin300.02.1 × 10^9Ortho-diOH B-ring

The methylation pattern in 7,4'-Di-O-methylvitexin 2''-O-rhamnoside introduces specific modifications to the radical scavenging kinetics. The 7-O-methylation reduces the electron-donating capacity of the A-ring hydroxyl system, while the 4'-O-methylation similarly affects the B-ring reactivity [6]. These structural modifications result in altered reaction kinetics, with methylated positions exhibiting reduced hydrogen atom donation rates compared to their non-methylated counterparts.

The rhamnoside substitution at the 2''-position of the glucose moiety contributes to the overall antioxidant mechanism through steric effects and enhanced molecular stability. The presence of the rhamnose unit creates a more rigid molecular conformation that influences the accessibility of the ortho-dihydroxyl sites to incoming radical species [7]. This structural feature results in a concentration-dependent antioxidant response, where higher concentrations are required to achieve equivalent radical scavenging efficiency compared to simpler flavonoid structures.

Chelation Effects on Transition Metal-Induced Oxidative Cascades

The chelation properties of 7,4'-Di-O-methylvitexin 2''-O-rhamnoside play a crucial role in interrupting transition metal-induced oxidative cascades, particularly those involving iron and copper ions that catalyze Fenton and Fenton-like reactions. The compound's ability to sequester these transition metals represents a fundamental mechanism for preventing the generation of highly reactive hydroxyl radicals from hydrogen peroxide [8] [9].

The primary chelation sites in 7,4'-Di-O-methylvitexin 2''-O-rhamnoside are located at the 5-hydroxyl and 4-oxo groups of the benzopyranone core, which form stable five-membered chelate rings with transition metal ions. This chelation motif is particularly effective for iron(III) and copper(II) ions, exhibiting binding affinities that follow the Irving-Williams series for transition metal stability [10]. The formation of these metal-flavonoid complexes occurs through coordination bonds involving the oxygen atoms of the hydroxyl and carbonyl groups, resulting in stable chelate structures with typical metal-to-ligand stoichiometries of 1:2 or 1:1 depending on the metal ion and solution conditions.

Iron chelation by 7,4'-Di-O-methylvitexin 2''-O-rhamnoside proceeds through a multi-step mechanism that involves initial coordination followed by potential reduction of Fe(III) to Fe(II). The compound demonstrates preferential binding to iron ions at acidic pH conditions, where the 5-hydroxyl group becomes more acidic and readily available for metal coordination [8]. The chelation process effectively removes iron from the catalytic cycle responsible for hydroxyl radical generation, thereby preventing the propagation of oxidative damage.

Table 2: Transition Metal Chelation Properties of Flavonoids

CompoundFe(III) Chelation (pH 5.5)Cu(II) Chelation (pH 7.4)Primary Binding SiteStoichiometry
QuercetinStrongStrong5-OH + 4-oxo, 3-OH + 4-oxo1:2, 1:1
MyricetinStrongStrong5-OH + 4-oxo1:2, 1:1
KaempferolModerateStrong5-OH + 4-oxo1:2
VitexinWeakModerate5-OH + 4-oxo1:2
CatechinWeakStrongCatechol B-ring1:1

The copper chelation mechanism involves similar coordination chemistry, with the compound forming stable complexes at both physiological and slightly acidic pH conditions. The 5-hydroxyl and 4-oxo groups serve as the primary coordination sites, although the presence of ortho-dihydroxyl groups in the B-ring can provide additional chelation sites under specific conditions [11]. The formation of copper-flavonoid complexes results in significant changes to the electronic properties of both the metal center and the flavonoid ligand, as evidenced by characteristic bathochromic shifts in the absorption spectra.

The methylation pattern in 7,4'-Di-O-methylvitexin 2''-O-rhamnoside significantly influences the chelation properties. The 7-O-methylation reduces the availability of the A-ring hydroxyl system for metal coordination, while maintaining the critical 5-hydroxyl group for chelation at the primary binding site. The 4'-O-methylation similarly affects the B-ring chelation potential, although this site is typically less important for the primary chelation mechanism [12].

The rhamnoside substitution introduces additional complexity to the chelation mechanism through potential secondary coordination sites and steric effects. The presence of multiple hydroxyl groups in the rhamnose unit may provide alternative chelation sites, particularly for larger metal ions or under conditions where the primary binding sites are occupied [13]. However, the primary chelation activity remains centered on the benzopyranone core structure.

The effectiveness of 7,4'-Di-O-methylvitexin 2''-O-rhamnoside in preventing transition metal-induced oxidative cascades is quantitatively assessed through its ability to inhibit metal-catalyzed oxidation reactions. The compound demonstrates concentration-dependent inhibition of iron-induced lipid peroxidation, with IC50 values typically in the micromolar range for effective prevention of oxidative damage [14]. The chelation-mediated antioxidant mechanism represents a complementary pathway to direct radical scavenging, providing comprehensive protection against oxidative stress.

Mitochondrial Membrane Stabilization Through Electron Transport Modulation

The mitochondrial membrane stabilization properties of 7,4'-Di-O-methylvitexin 2''-O-rhamnoside are achieved through precise modulation of electron transport chain components, resulting in reduced reactive oxygen species generation and enhanced membrane integrity. The compound's interaction with mitochondrial membranes involves multiple mechanisms, including direct effects on electron transport complexes, modulation of membrane fluidity, and prevention of mitochondrial permeability transition [15] [16].

The primary target of 7,4'-Di-O-methylvitexin 2''-O-rhamnoside within the mitochondrial electron transport chain is Complex I (NADH:ubiquinone oxidoreductase), where the compound exhibits competitive inhibition with respect to ubiquinone [17]. The inhibition mechanism involves binding to sites adjacent to the ubiquinone binding pocket, resulting in reduced electron transfer efficiency and consequently decreased superoxide generation. This inhibition occurs at concentrations typically ranging from 1-10 μM, with IC50 values varying depending on the specific flavonoid structure and experimental conditions.

The compound also demonstrates significant effects on cytochrome c reduction, a critical component of the electron transport chain. The flavonoid structure enables direct electron donation to cytochrome c, potentially bypassing upstream electron transport complexes and reducing the likelihood of electron leakage that leads to superoxide formation [18]. This mechanism provides an alternative electron transport pathway that maintains cellular energy production while minimizing oxidative stress.

Table 3: Mitochondrial Effects of Flavonoids

CompoundComplex I Inhibition IC50 (μM)H2O2 Production IC50 (μM)Membrane EffectsCytochrome c Reduction
Quercetin1.21.23Decreased fluidityStrong
Kaempferol2.82.80Decreased fluidityModerate
Epicatechin15.015.00MinimalStrong
Vitexin18.08.20StabilizationModerate
Myricetin2.51.80Decreased fluidityStrong

The membrane stabilization effects of 7,4'-Di-O-methylvitexin 2''-O-rhamnoside are mediated through specific interactions with membrane phospholipids and proteins. The compound's amphiphilic nature allows it to intercalate within the lipid bilayer, where it can modulate membrane fluidity and prevent lipid peroxidation [12]. The stabilization process involves the formation of hydrogen bonds between the flavonoid hydroxyl groups and membrane components, resulting in enhanced membrane integrity and reduced permeability to ions and small molecules.

The prevention of mitochondrial membrane permeability transition (MPT) represents a critical aspect of the compound's cytoprotective mechanism. The MPT is characterized by the opening of large conductance pores in the inner mitochondrial membrane, leading to mitochondrial swelling, cytochrome c release, and ultimately apoptotic cell death [12]. 7,4'-Di-O-methylvitexin 2''-O-rhamnoside inhibits MPT through multiple mechanisms, including direct interaction with pore-forming proteins, antioxidant effects that prevent oxidative damage to critical sulfhydryl groups, and modulation of calcium homeostasis.

The compound's effects on mitochondrial bioenergetics involve complex interactions with the proton gradient that drives ATP synthesis. While the compound can cause mild uncoupling effects at higher concentrations, at physiologically relevant concentrations it predominantly acts to stabilize the electron transport chain and maintain efficient ATP production [19]. The uncoupling effects, when present, may actually contribute to the overall cytoprotective mechanism by reducing the driving force for reactive oxygen species generation.

The structural features of 7,4'-Di-O-methylvitexin 2''-O-rhamnoside that contribute to mitochondrial membrane stabilization include the planar benzopyranone core, which facilitates membrane insertion, and the glycoside substituents, which provide additional hydrophilic interactions with membrane surfaces. The methylation pattern influences the compound's membrane partitioning behavior, with methylated positions exhibiting enhanced lipophilicity and deeper membrane penetration.

XLogP3

-0.2

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

7

Exact Mass

606.19485575 g/mol

Monoisotopic Mass

606.19485575 g/mol

Heavy Atom Count

43

Dates

Last modified: 08-10-2024

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